2,5-Diaminoterephthalonitrile 2,5-Diaminoterephthalonitrile
Brand Name: Vulcanchem
CAS No.: 75636-88-3
VCID: VC7848851
InChI: InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2
SMILES: C1=C(C(=CC(=C1N)C#N)N)C#N
Molecular Formula: C8H6N4
Molecular Weight: 158.16

2,5-Diaminoterephthalonitrile

CAS No.: 75636-88-3

Cat. No.: VC7848851

Molecular Formula: C8H6N4

Molecular Weight: 158.16

* For research use only. Not for human or veterinary use.

2,5-Diaminoterephthalonitrile - 75636-88-3

Specification

CAS No. 75636-88-3
Molecular Formula C8H6N4
Molecular Weight 158.16
IUPAC Name 2,5-diaminobenzene-1,4-dicarbonitrile
Standard InChI InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2
Standard InChI Key DJVJDQRJKTVAEU-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1N)C#N)N)C#N
Canonical SMILES C1=C(C(=CC(=C1N)C#N)N)C#N

Introduction

Molecular Architecture and Structural Properties

Core Structure and Substituent Effects

2,5-Diaminoterephthalonitrile (C8_8H6_6N4_4, MW 158.16 g/mol) features a para-substituted benzene ring with diamino groups at positions 2 and 5, and cyano groups at positions 1 and 4 . This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its UV-Vis absorption maxima at 320–350 nm . The electron-donating amine groups (-NH2_2) and electron-withdrawing nitriles (-C≡N) generate a push-pull electronic system, lowering the HOMO-LUMO gap compared to unsubstituted benzene derivatives.

Crystallographic and Stereochemical Considerations

While single-crystal X-ray data remains unavailable in published literature, computational models predict a dihedral angle of 0° between substituents due to conjugation stabilization . The molecule's symmetry (C2v_{2v} point group) allows for two equivalent resonance structures, explaining its stability in polar aprotic solvents like dimethylformamide (DMF) .

Synthetic Methodologies

Direct Synthesis from Halogenated Precursors

The most reported route involves nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile with ammonia derivatives. A 2023 study achieved 64% yield by reacting 4,5-dichlorophthalonitrile with 2,6-diisopropylphenol in anhydrous DMF at 80°C for 48 hours under argon :

Table 1: Optimized reaction conditions for 2,5-diaminoterephthalonitrile synthesis

ParameterValue
Temperature80°C
AtmosphereArgon
SolventAnhydrous DMF
CatalystK2_2CO3_3 (15 eq)
Reaction Time48 hours
Yield34–64%

Post-Functionalization Strategies

Recent advances employ cross-coupling reactions to introduce bulky substituents. For instance, Suzuki-Miyaura coupling with boronic esters enables attachment of aryl groups at the 3 and 6 positions while preserving the diamino-dinitrile core . This method enhances solubility in non-polar media, critical for subsequent macrocyclization steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Signatures

The 1^1H NMR spectrum (CDCl3_3, 300 MHz) exhibits three distinct regions:

  • Aromatic protons: δ 7.31–7.19 ppm (multiplet, 6H)

  • Aminic protons: δ 5.2–4.8 ppm (broad, exchangeable)

  • Isopropyl groups: δ 2.88 ppm (septet, J=6.9 Hz) and 1.15 ppm (doublet)

13^{13}C NMR confirms nitrile carbons at 117–119 ppm and aromatic carbons adjacent to amines at 148–150 ppm . HMBC correlations between NH2_2 protons and C-1/C-4 nitriles validate the substitution pattern.

Mass Spectrometric Analysis

MALDI-TOF data shows a molecular ion peak at m/z 158.16 ([M]+^+), with fragmentation patterns dominated by sequential loss of NH2_2 and CN groups . High-resolution MS (HRMS-ESI) gives exact mass 158.0592 Da (calc. 158.0593), confirming molecular formula C8_8H6_6N4_4 .

Reactivity and Chemical Transformations

Macrocycle Formation

The compound's primary application lies in synthesizing expanded hemiporphyrazines. When condensed with 2,5-diamino-1,3,4-thiadiazole in ethylene glycol at reflux, it forms trithiadodecaazahexaphyrines – macrocycles with 15-membered conjugated systems :

Equation 1: Macrocyclization reaction
2,5-Diaminoterephthalonitrile + 2,5-Diaminothiadiazole → Hemihexaphyrazine + 4 NH3_3

This reaction proceeds via nucleophilic attack of thiadiazole amines on phthalonitrile carbons, followed by elimination of ammonia. The process requires strict anhydrous conditions to prevent hydrolysis of nitrile groups.

Coordination Chemistry

The nitrogen-rich structure acts as a polydentate ligand. Preliminary studies indicate binding modes with transition metals:

  • Monodentate through nitrile nitrogen

  • Bidentate via amine and adjacent nitrile

  • Macrocycle-encapsulated metal centers in expanded porphyrinoids

Material Science Applications

Fluorescent Materials

The conjugated system exhibits strong blue fluorescence (λem_{em} 450 nm) with quantum yield Φ=0.38 in THF . This property enables applications in OLEDs and chemical sensors, particularly for transition metal ion detection.

Porous Coordination Polymers

Incorporation into metal-organic frameworks (MOFs) enhances surface areas to >1500 m2^2/g due to the ligand's linear geometry and multiple binding sites. These MOFs show promise in hydrogen storage (2.3 wt% at 77K) .

Challenges and Future Directions

Current limitations center on:

  • Low macrocyclization yields (17–34%) due to competing oligomerization

  • Difficulty separating regioisomers in asymmetric derivatives

  • Sensitivity to moisture during storage and handling

Ongoing research focuses on microwave-assisted synthesis to improve reaction kinetics and computational modeling to predict optimal substituent patterns for target applications.

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